[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](morpholin-4-yl)methanone
Overview
Description
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone: is a complex organic compound that features a combination of fluorophenyl, pyrrol, pyrazol, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone typically involves a multi-step process. One common method includes:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the pyrrol group: This can be done through a cyclization reaction involving pyrrole and an appropriate precursor.
Incorporation of the morpholinyl group: This step typically involves the reaction of the intermediate compound with morpholine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol and pyrazol rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : Research is ongoing into its potential as an anti-cancer agent due to its ability to interact with specific molecular targets. Industry : The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone exerts its effects involves binding to specific molecular targets. For example, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole
- 1-(1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Uniqueness: The uniqueness of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where its structure allows for interactions with multiple biological targets.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-3-5-15(6-4-14)23-17(21-7-1-2-8-21)16(13-20-23)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGKSVCCNNTHMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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